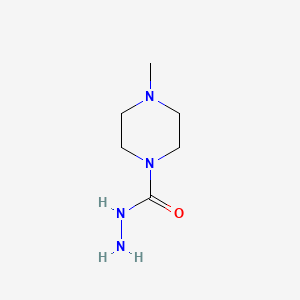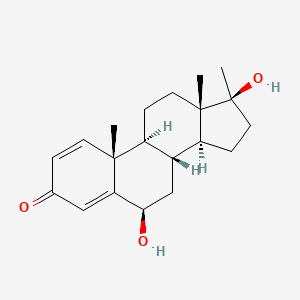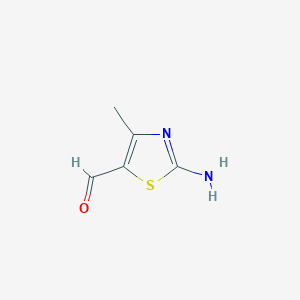![molecular formula C8H3BrO2S B1626837 5-Bromobenzo[b]thiophene-2,3-dione CAS No. 50891-90-2](/img/structure/B1626837.png)
5-Bromobenzo[b]thiophene-2,3-dione
Descripción general
Descripción
5-Bromobenzo[b]thiophene-2,3-dione is an organic compound with the molecular formula C8H3BrO2S and a molecular weight of 243.08 g/mol It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 5-position and two carbonyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]thiophene-2,3-dione typically involves the bromination of benzo[b]thiophene-2,3-dione. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobenzo[b]thiophene-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Bromobenzo[b]thiophene-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromobenzo[b]thiophene-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2,3-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromobenzo[b]thiophene:
5-Bromothionaphthoquinone: A similar compound with different substitution patterns, leading to distinct chemical properties and uses.
Uniqueness
5-Bromobenzo[b]thiophene-2,3-dione is unique due to the presence of both bromine and carbonyl groups, which confer specific reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for the development of various advanced materials and bioactive compounds .
Propiedades
IUPAC Name |
5-bromo-1-benzothiophene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO2S/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLGOXWJMYWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496522 | |
| Record name | 5-Bromo-1-benzothiophene-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50891-90-2 | |
| Record name | 5-Bromo-1-benzothiophene-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Allyl-4-methylbenzo[b]thiophene](/img/structure/B1626757.png)
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)

![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)



![1H-Pyrrolo[2,3-b]pyridine-1-ethanol](/img/structure/B1626767.png)
![5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde](/img/structure/B1626769.png)
![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)



